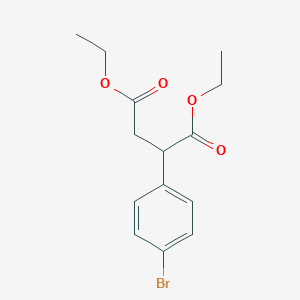

Diethyl 2-(4-bromophenyl)succinate

Description

Diethyl 2-(4-bromophenyl)succinate is a brominated aromatic succinate ester characterized by a succinic acid backbone substituted at the 2-position with a 4-bromophenyl group and esterified with ethyl groups. Its molecular structure confers unique electronic and steric properties due to the electron-withdrawing bromine atom, which influences reactivity, solubility, and intermolecular interactions.

Key spectroscopic data from nuclear magnetic resonance (NMR) studies include:

- 13C NMR (CD3OD): δ 173.69 (ester carbonyl), 137.80 (aromatic C-Br), 128.48–127.29 (aromatic carbons), 60.39 (OCH2CH3), and 37.41 (succinate backbone) .

- 1H NMR (CDCl3): δ 7.35–7.25 (aromatic protons), 4.16–4.03 (ester OCH2CH3), and 3.17 (succinate methine proton) .

The compound is commercially available through at least two suppliers , reflecting its utility in organic synthesis and materials science.

Properties

Molecular Formula |

C14H17BrO4 |

|---|---|

Molecular Weight |

329.19 g/mol |

IUPAC Name |

diethyl 2-(4-bromophenyl)butanedioate |

InChI |

InChI=1S/C14H17BrO4/c1-3-18-13(16)9-12(14(17)19-4-2)10-5-7-11(15)8-6-10/h5-8,12H,3-4,9H2,1-2H3 |

InChI Key |

PYSWTTQPTNIORU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CC=C(C=C1)Br)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(4-bromophenyl)succinate typically involves the esterification of succinic acid with ethanol in the presence of a catalyst, followed by bromination of the phenyl ring. One common method is the Fischer esterification, where succinic acid reacts with ethanol in the presence of an acid catalyst like sulfuric acid to form diethyl succinate. The resulting diethyl succinate is then subjected to a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the para position of the phenyl ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(4-bromophenyl)succinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The phenyl ring can undergo oxidation to form phenolic derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous ethanol.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

Substitution: Formation of substituted phenyl succinates.

Reduction: Formation of diethyl 2-(4-bromophenyl)butan-1,4-diol.

Oxidation: Formation of 4-bromophenyl succinic acid derivatives.

Scientific Research Applications

Synthetic Applications

1.1. Building Block in Organic Synthesis

Diethyl 2-(4-bromophenyl)succinate serves as an important intermediate in the synthesis of various organic compounds. It can be utilized in reactions such as the Stobbe condensation, where it reacts with substituted benzene derivatives to produce complex aromatic compounds. This utility is particularly valuable in the synthesis of novel lignan intermediates, which have been tested for antimicrobial properties against various fungi and bacteria .

1.2. Synthesis of Succinic Acid Derivatives

The compound can be transformed into various succinic acid derivatives through alkylation and hydrolysis processes. For instance, it has been used to synthesize 2-(1-methylalkyl) succinic acids, which have shown promising biological activity and potential applications in pharmaceuticals .

Biological Activities

2.1. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activities. Compounds synthesized from this precursor have been tested against a range of bacterial and fungal species, demonstrating effective inhibition of growth . This suggests potential applications in developing new antimicrobial agents.

2.2. Antidepressant Activity

Certain derivatives of this compound have been explored for their antidepressant effects. Research has focused on modifying the compound's structure to enhance its pharmacological profile, indicating its relevance in medicinal chemistry .

Industrial Applications

3.1. Agricultural Chemicals

The compound has been investigated for use in the formulation of agricultural chemicals, particularly as part of emulsifiable concentrates that enhance the delivery of active ingredients . This application highlights its significance in improving agricultural productivity through effective chemical delivery systems.

3.2. Food Industry

Diethyl succinate, a related compound, is recognized for its use as a food additive and flavoring agent, contributing to wine aroma and other food products . While this compound may not be directly used in food applications, its structural relatives share similar properties that may lead to analogous uses.

Case Studies

Mechanism of Action

The mechanism of action of Diethyl 2-(4-bromophenyl)succinate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom on the phenyl ring can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its target. The ester groups can undergo hydrolysis to release succinic acid, which can further participate in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Solid-State Dynamics

Solid-state deuterium NMR studies reveal how substituents on the phenyl ring influence molecular motion and crystal packing. Data from deuterated analogs include:

Analysis :

- The bromophenyl derivative exhibits intermediate rotational flexibility compared to chloro and nitro analogs. The electron-withdrawing strength (-NO2 > -Cl > -Br) correlates with increased quadrupolar coupling (more negative C-2H2 values), indicating reduced molecular motion in the solid state .

- The bromine atom’s larger van der Waals radius may partially offset its weaker electron-withdrawing effect, allowing moderate packing efficiency.

NMR Chemical Shifts

Comparative 13C NMR data for related succinate esters:

| Compound | Ester Carbonyl (δ) | Aromatic C-X (δ) | Backbone CH (δ) |

|---|---|---|---|

| Diethyl 2-(4-Bromophenyl)succinate | 173.69 | 137.80 | 37.41 |

| Diethyl 2-(4-Chlorophenyl)succinate* | ~173.5† | ~135–138† | ~37† |

| Diethyl 2-(4-Nitrophenyl)succinate* | ~174.0† | ~145–150† | ~37† |

†Predicted based on electronic effects; exact values require experimental confirmation.

Key Trends :

Insights :

- Nitro-substituted succinates are less commercially prevalent, likely due to stability challenges.

Biological Activity

Diethyl 2-(4-bromophenyl)succinate is a compound that has garnered attention in the realm of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative of succinic acid, characterized by the presence of a brominated phenyl group. The chemical structure can be represented as follows:

- Molecular Formula : CHBrO

- Molecular Weight : 313.14 g/mol

This compound's structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Receptor Modulation : It has been shown to interact with various receptors, including the succinate receptor (SUCNR1), which plays a role in metabolic signaling and inflammation .

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, protecting cells from oxidative stress by scavenging free radicals .

- Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines, potentially through apoptosis or other cell death mechanisms .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Receptor Interaction :

- Antioxidant Effects :

- Cytotoxicity in Cancer Research :

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing Diethyl 2-(4-bromophenyl)succinate with high yield and purity?

- Methodological Answer :

- Step 1 : Utilize esterification reactions between 4-bromophenylsuccinic acid and ethanol under acid catalysis (e.g., H₂SO₄).

- Step 2 : Optimize reaction temperature (typically 60–80°C) to avoid decomposition of the bromophenyl moiety.

- Step 3 : Purify via vacuum distillation or column chromatography using silica gel and ethyl acetate/hexane gradients.

- Key Consideration : Monitor reaction progress via TLC or HPLC to ensure complete esterification .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- NMR : Use -NMR to verify ester proton signals (δ 1.2–1.4 ppm for ethyl groups) and aromatic protons (δ 7.3–7.6 ppm for the bromophenyl ring). -NMR confirms carbonyl carbons (δ 170–175 ppm) .

- FTIR : Identify ester C=O stretching (~1740 cm) and C-Br vibrations (~600 cm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 328 for [M+H]) and isotopic patterns due to bromine .

Q. What stability precautions are necessary for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. Avoid exposure to moisture or strong acids/bases, which may cleave the ester bond .

- Decomposition Risks : Under thermal stress (>150°C), the compound may release CO₂ and brominated byproducts. Use inert atmospheres (N₂/Ar) during high-temperature reactions .

Advanced Research Questions

Q. How do temperature-dependent deuterium NMR studies elucidate the solid-state dynamics of this compound derivatives?

- Methodological Answer :

- Experimental Design : Synthesize deuterated analogs (e.g., [2,2-^2H_2 $$ derivatives) and acquire high-field solid-state ^2H $-NMR spectra at variable temperatures (e.g., 100–300 K).

- Data Interpretation : Analyze quadrupolar splitting patterns to determine rotational freedom of the bromophenyl group. Compare with Karplus-type relationships for aromatic systems (Table 2.1, ).

- Table : Spectral Parameters for Deuterated Analogs

| Derivative | Enrichment | Temperature Range (K) | Quadrupolar Splitting (kHz) |

|---|---|---|---|

| [2,2-$ ^2H_2 $$ | |||

| ~50% | 100–300 | 120–150 | |

| [2,3-$ ^{13}C_2 $$ | |||

| Isotopic labeling | N/A | N/A |

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Modeling : Calculate LUMO energies to identify electrophilic sites (e.g., the ester carbonyl or brominated aromatic ring).

- MD Simulations : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways for SN2 mechanisms.

- Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants in polar aprotic solvents) .

Q. How can this compound serve as a precursor for pharmacologically active derivatives?

- Methodological Answer :

- Step 1 : Hydrolyze the ester to generate 4-bromophenylsuccinic acid, then functionalize the carboxyl groups with amines or heterocycles.

- Step 2 : Screen derivatives for bioactivity (e.g., anticancer properties) using QSAR models and in vitro assays (e.g., IC₅₀ in MCF-7 cells) .

- Case Study : Derivatives with imidazolidine moieties showed enhanced cytotoxicity via apoptosis induction .

Analytical and Safety Considerations

Q. What advanced chromatographic methods resolve this compound from complex mixtures?

- Methodological Answer :

- UHPLC : Use C18 columns with acetonitrile/water gradients (60:40 to 90:10) for baseline separation. Optimize detection via UV at 254 nm (bromophenyl absorption) .

- GC-MS : Derivatize with BSTFA to improve volatility. Monitor fragments at m/z 183 (Br-C₆H₄) and 99 (succinate backbone) .

Q. How do isotopic labeling studies (e.g., ) enhance metabolic pathway analysis of this compound?

- Methodological Answer :

- Labeling : Synthesize [2,3-$ ^{13}C_2 $$

succinate to track carbon flux in microbial degradation studies (e.g., anaerobic metabolism by β-proteobacteria). - Detection : Use -NMR or LC-HRMS to identify labeled metabolites (e.g., succinyl-CoA derivatives) .

Conflict Resolution in Data Interpretation

Q. How should researchers address contradictions in reported spectral data for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.